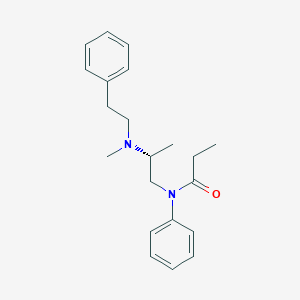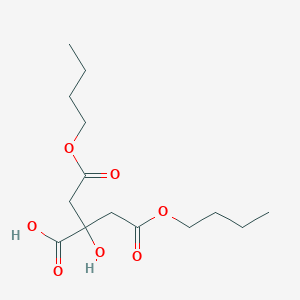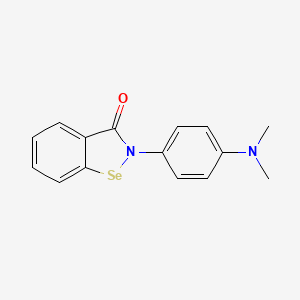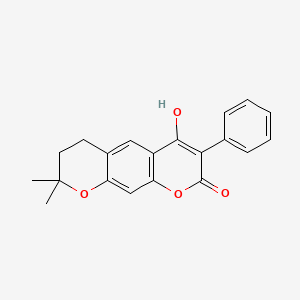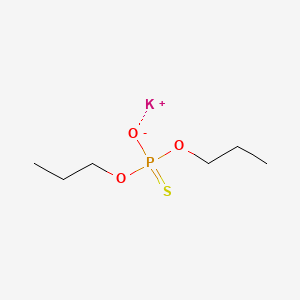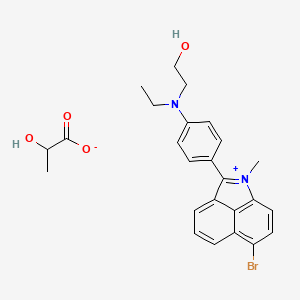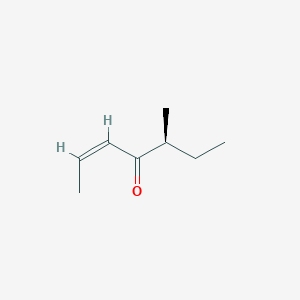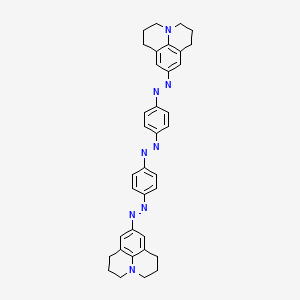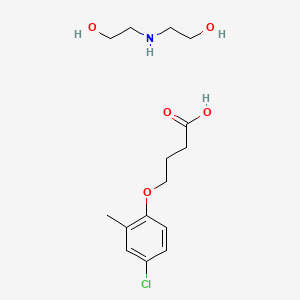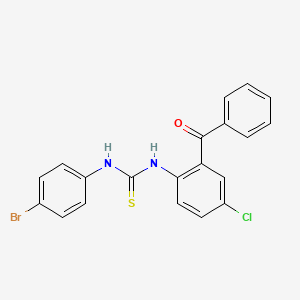
3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position, a methyl group at the 2-position, and an N-(3-methylphenyl) group
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methylaniline to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its derivatives are tested for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and chemicals. Its properties make it suitable for applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- can be compared with other similar compounds, such as:
3-Pyridinecarboxamide, N-ethyl-: This compound has an ethyl group instead of a methyl group at the 2-position, leading to differences in its chemical and biological properties.
3-Pyridinecarboxamide, 2-(ethylthio)-6-methyl-N-(2-methylphenyl)-: The presence of an ethylthio group and a different substitution pattern on the pyridine ring results in distinct reactivity and applications.
3-Pyridinecarboxamide, N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-:
The uniqueness of 3-Pyridinecarboxamide, 2-methyl-N-(3-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93287-06-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-6-12(9-10)16-14(17)13-7-4-8-15-11(13)2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
NYEPQJQFNIKQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


